2-(2,5-Dimethylphenyl)pyrrolidine hcl
Description
Properties
Molecular Formula |
C12H18ClN |
|---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-9-5-6-10(2)11(8-9)12-4-3-7-13-12;/h5-6,8,12-13H,3-4,7H2,1-2H3;1H |
InChI Key |
GZPFDUHEGASWAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCCN2.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The most widely reported method involves the alkylation of pyrrolidine with 2,5-dimethylbenzyl chloride under basic conditions.
Reaction Scheme :
$$
\text{Pyrrolidine} + \text{2,5-Dimethylbenzyl Chloride} \xrightarrow{\text{Base}} \text{2-[(2,5-Dimethylphenyl)methyl]pyrrolidine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}
$$
Detailed Procedure
-
- Reagents : Pyrrolidine, 2,5-dimethylbenzyl chloride, sodium hydroxide (base).
- Solvent : Dichloromethane or toluene.
- Conditions : Reflux (80–110°C) for 6–12 hours under inert atmosphere.
- Mechanism : Nucleophilic substitution (SN2) at the benzyl carbon.
-
- The free base is treated with hydrogen chloride (HCl) in an organic solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
- Yield : 70–85% after recrystallization.
Optimization Considerations
- Base Selection : Sodium hydroxide or potassium carbonate are preferred for deprotonating pyrrolidine.
- Solvent Effects : Polar aprotic solvents (e.g., dimethylformamide) may accelerate the reaction but complicate purification.
Industrial Production Methods
Continuous Flow Reactors
- Advantages : Enhanced heat transfer, reduced reaction time, and improved scalability.
- Process :
- Mixing : Automated systems ensure precise stoichiometric ratios of reactants.
- Temperature Control : Maintained at 90–100°C for consistent product quality.
Purification Techniques
- Crystallization : The hydrochloride salt is purified via recrystallization from ethanol/water mixtures.
- Chromatography : Reserved for high-purity batches (>99%) intended for pharmaceutical applications.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-[(2,5-Dimethylphenyl)methyl]pyrrolidine hydrochloride | |
| Molecular Formula | C₁₃H₂₀ClN | |
| Molecular Weight | 225.76 g/mol | |
| Appearance | White crystalline solid | |
| Solubility | Soluble in water, ethanol, DCM |
Comparison of Synthesis Methods
| Parameter | Conventional Method | Industrial Method |
|---|---|---|
| Reaction Time | 6–12 hours | 2–4 hours (continuous flow) |
| Yield | 70–85% | 85–92% |
| Purity | 95–98% | >99% |
| Scalability | Limited to batch production | Suitable for ton-scale |
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-(2,5-Dimethylphenyl)pyrrolidine HCl and its analogs:
*Similarity scores calculated based on structural alignment (e.g., Tanimoto index) .
Structural and Functional Analysis
a) Substituent Effects
- Methyl vs. Fluoro Groups : The 2,5-dimethylphenyl substituent in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce binding affinity to polar targets compared to fluorinated analogs like 2-(2,4-Difluorophenyl)pyrrolidine HCl . Fluorine’s electronegativity can improve metabolic stability and modulate electronic interactions with receptors.
- Chirality : The (R)-enantiomer of 2-(2,5-Difluorophenyl)pyrrolidine HCl highlights the role of stereochemistry in pharmacological activity. Enantiomers may exhibit divergent binding kinetics or toxicity profiles .
b) Backbone Modifications
- Pyrrolidine-1,3-dione Derivatives: Compounds like 2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione () feature a diketone-modified pyrrolidine ring.
Physicochemical and Pharmacological Implications
- Salt Forms : The HCl salt enhances bioavailability compared to free-base pyrrolidines, a critical factor in drug formulation .
- Synthetic Accessibility : Fluorinated and chlorinated analogs may require more complex synthesis routes due to halogenation steps, whereas methyl-substituted derivatives are often easier to functionalize .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
